

Ethyl Acrylate: A Comprehensive Technical Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl acrylate*

Cat. No.: B3431334

[Get Quote](#)

This guide provides an in-depth exploration of the physical and chemical properties of **ethyl acrylate**, a versatile monomer extensively utilized in research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the practical application and safe handling of this important chemical compound. The content herein is structured to provide a holistic understanding, empowering laboratory personnel to employ **ethyl acrylate** with efficacy and confidence.

Core Molecular and Physical Characteristics

Ethyl acrylate ($C_5H_8O_2$) is the ethyl ester of acrylic acid.[1] It is a clear, colorless liquid characterized by a distinctively sharp, acrid odor.[1][2] Its fundamental role in polymer chemistry stems from the reactivity of its vinyl group, which readily participates in polymerization reactions.[1]

Key Physical Properties

A thorough understanding of **ethyl acrylate**'s physical properties is paramount for its proper handling, storage, and use in experimental design. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	$C_5H_8O_2$	[1][3]
Molecular Weight	100.12 g/mol	[1][3]
Appearance	Clear, colorless liquid	[1][2]
Odor	Acrid, pungent	[1][2]
Boiling Point	98-100 °C	[2]
Melting Point	-71 °C	[2]
Density	0.922 g/cm ³ at 20 °C	[4]
Vapor Pressure	39 mbar at 20 °C	[4]
Solubility in Water	Slightly soluble	[1][2]
Solubility in Organic Solvents	Soluble in alcohols, ethers, and most organic solvents	[1][2]
Flash Point	9 °C (closed cup)	[2]
Autoignition Temperature	383 °C	[3]

Spectroscopic Signature: A Tool for Identification and Purity Assessment

Spectroscopic analysis is indispensable for verifying the identity and purity of **ethyl acrylate** in a laboratory setting. The following sections detail the characteristic spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a definitive fingerprint of the **ethyl acrylate** molecule. The spectrum is characterized by distinct signals corresponding to the ethyl and vinyl protons.

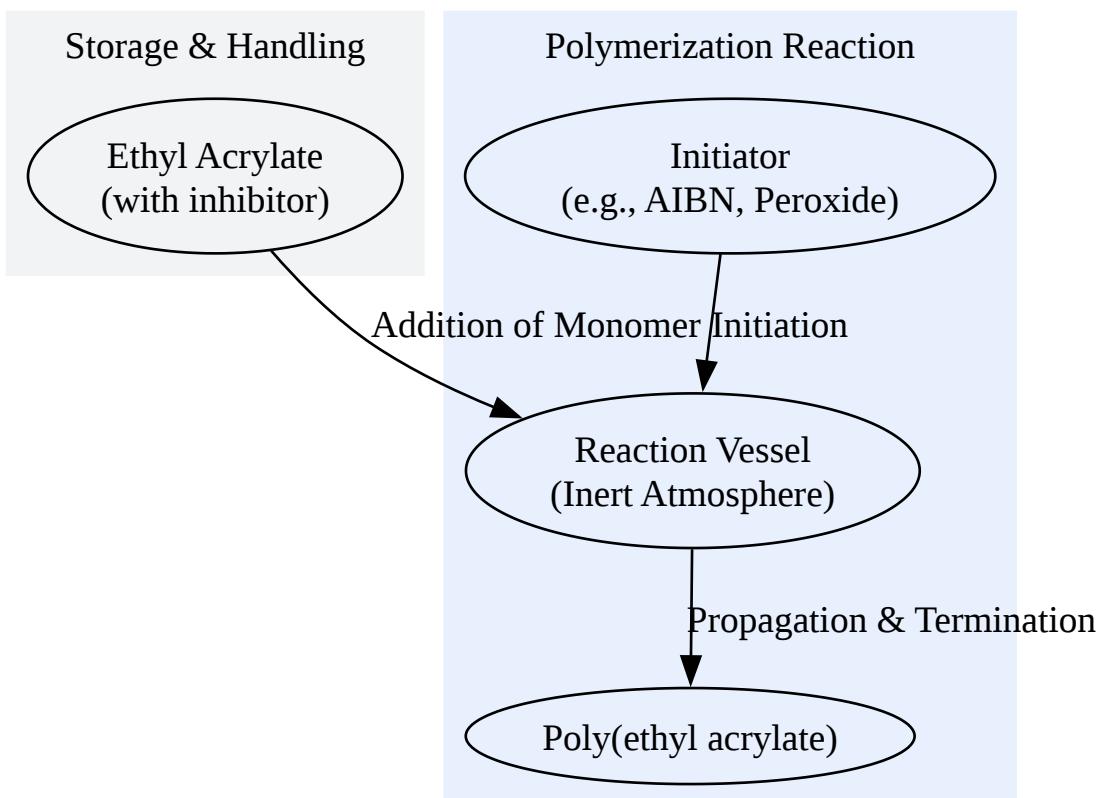
- ¹H NMR (300 MHz, CDCl₃): δ 6.37 (d, 1H, J = 18 Hz), 6.09 (dd, 1H, J = 18, 12 Hz), 5.78 (d, 1H, J = 12 Hz), 4.18 (q, 2H, J = 8 Hz), 1.20 (t, 3H, J = 8 Hz).[3]

Infrared (IR) Spectroscopy

The IR spectrum of **ethyl acrylate** displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

- Strong C=O stretch: $\sim 1730 \text{ cm}^{-1}$
- C=C stretch: $\sim 1610 \text{ cm}^{-1}$
- C-O stretch: $\sim 1180 \text{ cm}^{-1}$
- =C-H bend: $\sim 810 \text{ cm}^{-1}$

Mass Spectrometry (MS)


Electron ionization mass spectrometry (EI-MS) of **ethyl acrylate** reveals a molecular ion peak (M^+) at m/z 100, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation.

Chemical Reactivity and Polymerization

The chemical behavior of **ethyl acrylate** is dominated by the reactivity of its carbon-carbon double bond, making it a valuable monomer for polymer synthesis.

Polymerization

Ethyl acrylate readily undergoes polymerization via free-radical, anionic, and cationic mechanisms.^[5] This propensity for polymerization is both a key attribute for its application and a significant safety consideration. Uncontrolled polymerization can be exothermic and potentially explosive, especially if the material is heated or contaminated.^{[2][3]} For this reason, commercial **ethyl acrylate** is typically supplied with an inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization.^[6] It is crucial to note that these inhibitors require the presence of dissolved oxygen to be effective.^[7]

[Click to download full resolution via product page](#)

Other Reactions

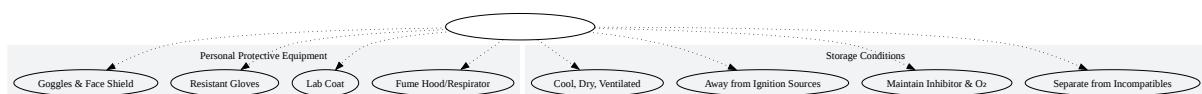
Beyond polymerization, the electron-deficient double bond of **ethyl acrylate** makes it a good Michael acceptor, readily undergoing conjugate addition reactions with various nucleophiles. It can also participate in cycloaddition reactions.

Safe Handling and Storage in the Laboratory

The safe handling of **ethyl acrylate** is of paramount importance due to its flammability, toxicity, and potential for hazardous polymerization.

Personal Protective Equipment (PPE)

When working with **ethyl acrylate**, the following PPE is mandatory:


- Eye Protection: Chemical safety goggles and a face shield.

- Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®).
- Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron.
- Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage and Stability

Proper storage is critical to maintain the stability of **ethyl acrylate** and prevent hazardous reactions.

- Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[8] The storage temperature should not exceed 35 °C.[7]
- Inhibitor and Oxygen: As previously mentioned, the presence of an inhibitor and dissolved oxygen is essential for stability.[7] Therefore, **ethyl acrylate** should never be stored under an inert atmosphere.[7] For extended storage, the dissolved oxygen level should be checked and replenished if necessary.[7]
- Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and polymerization initiators.[8]

[Click to download full resolution via product page](#)

Emergency Procedures

- Spills: In the event of a spill, evacuate the area and eliminate all ignition sources.[9] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
- Fire: **Ethyl acrylate** is highly flammable.[11] Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.[11] Water may be ineffective and can spread the fire.[9]
- Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move the individual to fresh air and seek medical attention.[11]

Laboratory Applications and Experimental Protocols

Ethyl acrylate is a cornerstone monomer in polymer synthesis and a versatile reagent in organic chemistry.

Free-Radical Polymerization of Ethyl Acrylate (Illustrative Protocol)

This protocol provides a general procedure for the solution polymerization of **ethyl acrylate**.

Materials:

- **Ethyl acrylate** (inhibitor removed)
- Toluene (or other suitable solvent)
- Azobisisobutyronitrile (AIBN) (or other suitable initiator)
- Nitrogen or Argon gas
- Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet

Procedure:

- Inhibitor Removal: If necessary, pass the **ethyl acrylate** through a column of activated basic alumina to remove the inhibitor immediately before use.

- Reaction Setup: Assemble the reaction flask and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
- Reagent Addition: To the flask, add the desired amount of toluene, followed by the purified **ethyl acrylate**. Stir the solution.
- Initiator Addition: Add the calculated amount of AIBN to the reaction mixture.
- Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain for the specified reaction time.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol).
- Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.
- Drying: Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Purification of Ethyl Acrylate

For applications requiring high purity monomer, distillation can be employed.

Caution: Distillation of acrylates can be hazardous due to the risk of uncontrolled polymerization in the distillation pot. It is crucial to use a polymerization inhibitor in the distillation flask and to avoid distilling to dryness.

Procedure:

- Add the **ethyl acrylate** to a distillation flask containing a small amount of a polymerization inhibitor (e.g., hydroquinone).
- Distill under reduced pressure to minimize the distillation temperature.
- Collect the fraction boiling at the appropriate temperature and pressure.

- The purified **ethyl acrylate** should be used immediately or stored with an appropriate inhibitor.

Conclusion

Ethyl acrylate is a chemical of significant utility in the modern research laboratory. Its value as a monomer and a reagent is matched by its potential hazards. A comprehensive understanding of its physical and chemical properties, coupled with a strict adherence to safety protocols, is essential for its effective and safe utilization. This guide has provided a framework for this understanding, empowering researchers to harness the full potential of **ethyl acrylate** in their scientific endeavors.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8821, **Ethyl acrylate**.
- Synerzine. (n.d.). Safety Data Sheet: **Ethyl acrylate**.
- Ataman Kimya. (n.d.). **Ethyl Acrylate**.
- Alpha Chemical Corp. (2023, May 20). **Ethyl acrylate**: Properties, Uses, and Benefits.
- BASF. (2025, December 19).
- Ayers International Corp. (n.d.). Material Safety Data Sheet — **Ethyl Acrylate**.
- ChemSupply. (2016, March 24).
- SpectraBase. (n.d.). Ethylacrylate.
- SpectraBase. (n.d.). Ethylacrylate.
- SpectraBase. (n.d.). Ethylacrylate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding **Ethyl Acrylate**: Properties, Handling, and Market Insights.
- Museum of Fine Arts, Boston. (2022, August 5). **Ethyl acrylate**. MFA Cameo.
- Occupational Safety and Health Administration. (n.d.). **Ethyl Acrylate / Methyl Acrylate**.
- Robin, J. J., & Boutevin, B. (2003). Radical polymerization of **ethyl acrylate** with dead end polymerization conditions. European Polymer Journal, 39(7), 1365-1372.
- Taylor & Francis. (n.d.). **Ethyl acrylate** – Knowledge and References.
- Taylor & Francis. (n.d.). **Ethyl acrylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ethyl acrylate(140-88-5) IR Spectrum [chemicalbook.com]
- 3. hnl17_sln.html [ursula.chem.yale.edu]
- 4. rsc.org [rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl acrylate(140-88-5) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Ethyl Acrylate: A Comprehensive Technical Guide for the Modern Laboratory]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3431334#physical-and-chemical-properties-of-ethyl-acrylate-for-laboratory-use>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com